N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride
Description
Structural Classification and Nomenclature
This compound belongs to the broader class of piperidine derivatives, specifically featuring a heterocyclic structure with multiple nitrogen atoms. The compound consists of a piperidine ring connected to a pyridin-2-amine moiety through a methylene bridge, with the compound existing as a hydrochloride salt. The structure represents a hybrid system that combines the chemical properties of both piperidine and pyridine rings.
The compound is formally identified by the following specifications:
| Property | Information |
|---|---|
| Chemical Name | This compound |
| Common Synonyms | Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride |
| CAS Registry Number | 302338-97-2 |
| Molecular Formula | C11H17N3·HCl |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 3-(Piperidin-4-ylmethyl)pyridin-2-amine; hydrochloride |
| SMILES Notation | C1CNCCC1CC2=C(N=CC=C2)N.Cl |
| InChI Key | PZVOFVCTIUPSRP-UHFFFAOYSA-N |
The molecular structure features a piperidine ring (a saturated heterocycle containing one nitrogen atom) connected via a methylene linkage to a pyridine ring with an amino group at the 2-position. In the hydrochloride form, the compound exists as a salt where the basic nitrogen atom (typically the piperidine nitrogen) is protonated and accompanied by a chloride counterion, enhancing its water solubility compared to the free base.
Historical Development of Piperidine-Pyridine Hybrid Compounds
The development of piperidine-pyridine hybrid compounds represents a fascinating chapter in organic chemistry history, built upon the separate discoveries and characterizations of both the piperidine and pyridine ring systems.
Pyridine was first documented by Scottish scientist Thomas Anderson in 1849, who isolated it from bone oil through high-temperature heating of animal bones. Anderson named the compound "pyridine" from the Greek word "pyr" meaning fire, due to its flammability. The chemical structure of pyridine remained unknown for decades after its discovery, until Wilhelm Körner (1869) and James Dewar (1871) proposed its structure as being derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.
Piperidine was first reported in 1850 by Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both chemists obtained piperidine through the reaction of piperine (an alkaloid found in black pepper) with nitric acid. The structural relationship between pyridine and piperidine was eventually established when researchers demonstrated that piperidine could be produced through the hydrogenation of pyridine:
C5H5N + 3H2 → C5H10NH
The conceptual link between these two nitrogen-containing heterocycles was further established when Ladenburg managed to isolate small amounts of piperidine from the sodium/ethanol reduction of pyridine in 1883-1885, confirming their structural relationship.
The specific development of piperidine-pyridine hybrid compounds, which combine both moieties within a single molecular framework, emerged as chemists sought to create compounds with enhanced biological properties. The synthesis methods for creating such hybrid structures evolved from early techniques to modern approaches that allow for precise structural control and functional group incorporation.
Significance in Contemporary Medicinal Chemistry
This compound and related piperidine-pyridine hybrid compounds have gained significant attention in contemporary medicinal chemistry due to their diverse biological activities and pharmaceutical potential.
These hybrid structures serve as valuable building blocks in synthesizing complex organic molecules and heterocyclic compounds with therapeutic properties. The compound demonstrates versatility in chemical reactions, allowing medicinal chemists to create diverse derivatives with potentially enhanced biological activities.
Recent research has highlighted several important applications for piperidine-pyridine hybrid compounds:
Antimicrobial and Antifungal Agents: Pyridine derivatives, including those containing piperidine moieties, have demonstrated significant antimicrobial and antifungal activities, making them potential candidates for addressing infectious diseases.
Antiviral Development: Structurally related piperidine-linked pyridine analogues have been discovered as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. For example, certain compounds in this class have shown efficacy against wild-type and drug-resistant HIV-1 strains with EC50 values in the nanomolar range.
Pain Management: Dual piperidine-based compounds targeting multiple receptors, including sigma-1 receptors, have been investigated for the treatment of nociceptive and neuropathic pain, suggesting a potential role in pain management therapies.
Anticancer Research: Hybrid molecules incorporating piperidine and pyridine moieties have been explored for their potential antiproliferative activities, contributing to cancer research.
Chemical Synthesis Applications: The compound serves as a valuable intermediate in various synthetic pathways, enabling the creation of more complex molecular structures with potential therapeutic applications.
The significance of this compound in medicinal chemistry is further enhanced by the fundamental importance of both piperidine and pyridine rings as privileged structures in drug design. Piperidine rings are found in numerous pharmaceuticals, while pyridine moieties appear in many important drug molecules, vitamins, and agrochemicals.
Modern synthetic methodologies have expanded the potential applications of this compound and related structures. Recent advances in piperidine derivative synthesis, including intramolecular radical cyclization, reductive amination, and multicomponent reactions, have provided more efficient routes to structurally diverse compounds that may exhibit enhanced biological activities.
The physical and chemical properties of this compound, including its solubility profile and ability to form various interactions in biological systems, contribute to its potential utility in drug discovery programs. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to selective binding profiles.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPLCGYXGIWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694898 | |
| Record name | N-[(Piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380396-49-6 | |
| Record name | N-[(Piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy involves nucleophilic substitution reactions where a piperidine derivative reacts with a pyridine derivative under controlled conditions.
Nucleophilic Substitution Reaction:
The synthesis typically starts with a piperidine derivative (often piperidin-4-ylmethyl halide or related intermediate) reacting with 2-aminopyridine or its derivatives. The nucleophilic amine group on the pyridine attacks the electrophilic carbon on the piperidine derivative, forming the N-(piperidin-4-ylmethyl)pyridin-2-amine structure.
Reaction conditions often include:- Solvents: Toluene, ethyl acetate, or other aprotic solvents.
- Catalysts: Iodine or tert-butyl hydroperoxide (TBHP) to facilitate substitution.
- Bases: Organic or inorganic bases to deprotonate amines and promote nucleophilicity.
This method allows for moderate to high yields and can be adapted for scale-up in industrial settings.
Reduction and Salt Formation:
After obtaining the free amine, the compound is treated with hydrochloric acid to form the hydrochloride salt, improving its crystalline nature and handling properties. This step is typically done by adding 1.0 to 1.5 equivalents of hydrochloric acid in an appropriate solvent, followed by isolation of the salt by filtration or crystallization.
Industrial Preparation Methods
Industrial synthesis optimizes the above routes for large-scale production, focusing on yield, purity, and process safety.
- Batch and Continuous Flow Reactors:
Large-scale synthesis often employs batch reactors with automated control of temperature, stirring, and reagent addition. Continuous flow reactors are also used to improve reaction efficiency and reproducibility. - Process Optimization:
Parameters such as temperature (ambient to reflux), solvent choice, catalyst loading, and reaction time are optimized to maximize yield and minimize impurities. - Purification:
The crude product is purified by crystallization or chromatography, and the hydrochloride salt is obtained by acid treatment and recrystallization.
Related Intermediate Preparation
Some patents describe the preparation of related piperidine intermediates that can be used for synthesizing N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride:
N-Aminopiperidine Hydrochloride Synthesis:
Starting from piperidine, nitrosation with sodium nitrite under acidic conditions produces nitrosopiperidine, which is then reduced to N-aminopiperidine. Acid treatment with hydrochloric acid yields the hydrochloride salt of N-aminopiperidine, a useful intermediate in related syntheses.Transfer Hydrogenation for Piperidine Derivatives:
Piperidine-4-carboxylic acid can be converted to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde and palladium catalysts under mild heating (90–95 °C). Subsequent conversion to hydrochloride salts and amide formation steps are described for related compounds, illustrating methods applicable to piperidine functionalization.
Detailed Reaction Scheme Example
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine + Sodium nitrite (acidic medium) | Acidic aqueous solution, 0–25 °C | Formation of nitrosopiperidine |
| 2 | Nitrosopiperidine + Reducing agent | Reducing agent (e.g., Fe, Zn) | Reduction to N-aminopiperidine |
| 3 | N-aminopiperidine + HCl | Acid treatment, ambient temperature | N-aminopiperidine hydrochloride salt |
| 4 | Piperidin-4-ylmethyl halide + 2-aminopyridine | Solvent (toluene/ethyl acetate), base, catalyst (I2 or TBHP), reflux | Formation of N-(piperidin-4-ylmethyl)pyridin-2-amine |
| 5 | N-(piperidin-4-ylmethyl)pyridin-2-amine + HCl | Acid addition, crystallization | This compound salt |
Research Findings and Analysis
Reaction Efficiency:
Nucleophilic substitution reactions under optimized conditions yield high purity products with yields typically exceeding 70–85%. The presence of catalysts like iodine or TBHP enhances reaction rates and selectivity.Salt Formation:
Hydrochloride salt formation is crucial for isolating a stable, crystalline form suitable for pharmaceutical applications. The salt form improves solubility and shelf-life.Scalability:
The described methods are scalable from laboratory to industrial scale, with continuous flow techniques offering advantages in process control and safety.Purification:
Chromatographic purification and recrystallization are employed to achieve the desired purity, with solvent systems tailored to the compound’s solubility profile.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitrosation and Reduction | Piperidine, NaNO2, reducing agent | Acidic medium, ambient temp | Efficient intermediate prep | Requires careful handling of nitroso compounds |
| Nucleophilic Substitution | Piperidin-4-ylmethyl halide, 2-aminopyridine, I2/TBHP | Reflux in toluene/ethyl acetate | High yield, adaptable to scale | Catalyst cost, reaction time |
| Transfer Hydrogenation | Piperidine-4-carboxylic acid, formaldehyde, Pd catalyst | 90–95 °C, aqueous acid medium | Mild conditions, selective | Specialized catalyst required |
| Hydrochloride Salt Formation | HCl | Ambient temperature | Improves stability and solubility | Requires acid handling precautions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group in the piperidine ring enables nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides.
Table 1: Example Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, base | Tertiary amine derivative | |
| Acylation | Acetyl chloride, Et₃N | Acetamide analog |
Oxidation and Reduction
The compound’s amine and pyridine groups participate in redox reactions:
-
Oxidation : The piperidine amine can oxidize to form N-oxides under strong oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
-
Reduction : Pyridine may undergo hydrogenation to produce piperidine derivatives under catalytic hydrogenation (e.g., H₂/Pd-C).
Table 2: Redox Reaction Pathways
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | Piperidine N-oxide | |
| Reduction | H₂ (1 atm), Pd/C, ethanol | Pyridine → Piperidine |
Coupling Reactions
The pyridine ring can act as a directing group in metal-catalyzed coupling reactions:
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts.
-
Suzuki-Miyaura Coupling : Links boronic acids to the pyridine ring via Pd-mediated cross-coupling .
Table 3: Coupling Reaction Examples
| Reaction Type | Catalysts/Reagents | Product Application | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Biaryl amine derivatives | |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl-pyridine conjugates |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, it undergoes reversible acid-base reactions:
-
Deprotonation : Treatment with NaOH liberates the free base form .
-
Reprotonation : Reacts with HCl in polar solvents to regenerate the salt .
Coordination Chemistry
The pyridine and piperidine nitrogen atoms can coordinate to metal centers:
-
Pd(II) Complexation : Forms tetrahedral complexes with PdCl₂, as observed in structurally related compounds .
Key Structural Metrics for Pd Complexes :
| Bond/Parameter | Value (Å/°) | Reference |
|---|---|---|
| Pd–N (pyridine) | 2.026–2.118 | |
| Pd–Cl | 2.289–2.300 | |
| N–Pd–N angle | 83.04° |
Biological Derivatization
In pharmacological contexts, this compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across various fields:
1. Chemistry:
- Building Block for Organic Synthesis: It serves as a foundational compound in the synthesis of more complex organic molecules, allowing for the development of new chemical entities with tailored properties.
2. Biology:
- Biochemical Assays: Investigated as a ligand in biochemical assays, it may interact with specific molecular targets, modulating their activity and potentially leading to new insights in biochemical pathways.
3. Medicine:
- Pharmacological Properties: Research indicates potential uses as an anticancer or antimicrobial agent. Studies have shown its efficacy against various cancer cell lines, highlighting its role in inhibiting cell proliferation .
- Neurological Applications: The compound is being explored for its effects on neurotransmitter systems, suggesting possible therapeutic benefits for neurological disorders .
4. Industry:
- Material Development: Utilized in creating materials with specific electronic or optical properties, enhancing the functionality of various industrial applications.
Case Studies
Several studies have explored the biological activities of N-(piperidin-4-ylmethyl)pyridin-2-amine:
1. Inhibition of Cancer Cell Proliferation:
- A study evaluated the antiproliferative activity against human cancer cell lines, including MDA-MB-231 (breast cancer). The results indicated that certain substitutions on the pyridine ring significantly improved potency, achieving IC50 values as low as 0.0046 mM for highly active derivatives .
2. Neuropharmacological Effects:
- Research focusing on similar piperidine-containing compounds suggested efficacy in modulating neurotransmitter systems, which could offer therapeutic benefits for conditions like depression and anxiety .
3. Structure–Activity Relationship (SAR):
Mechanism of Action
The mechanism by which N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride
- CAS : 1197941-02-8
- Formula : C₁₀H₁₄Cl₂N₄
- Molecular Weight : 272.14 g/mol
- Dihydrochloride salt improves aqueous solubility compared to mono-salt analogs. Lacks the methylene bridge, reducing molecular flexibility .
N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine Dihydrochloride
- CAS: Not explicitly provided (Ref: 10-F550467)
- Formula : Likely C₁₂H₁₆Cl₂F₃N₃ (estimated)
- Key Features :
3-Chloro-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine Hydrochloride
- CAS : 1185311-09-4
- Formula : C₁₂H₁₆Cl₂F₃N₃
- Molecular Weight : 330.18 g/mol
- Key Features :
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride
- CAS: Not explicitly provided (MDL: MFCD21098807)
- Formula : C₁₂H₁₉ClN₄OS
- Key Features: Replaces pyridine with a pyrimidine core, modified with methoxy and methylthio groups.
N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Hydrochloride
(3-Methyl-2-thienyl)methylamine Hydrochloride
- CAS : 2331260-33-2
- Key Features :
Structural and Physicochemical Comparison Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | Key Property Differences |
|---|---|---|---|---|---|---|
| N-(piperidin-4-ylmethyl)pyridin-2-amine HCl | 380396-49-6 | C₁₁H₁₈ClN₃ | 227.74 | None | Hydrochloride | Baseline structure |
| 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine 2HCl | 1197941-02-8 | C₁₀H₁₄Cl₂N₄ | 272.14 | Cl (pyridine-5) | Dihydrochloride | Higher polarity, rigid linkage |
| N-[(Piperidin-4-yl)methyl]-6-CF₃-pyridin-2-amine 2HCl | - | C₁₂H₁₆Cl₂F₃N₃ | ~330.18 | CF₃ (pyridine-6) | Dihydrochloride | Enhanced metabolic stability |
| 3-Cl-5-CF₃-N-(piperidin-4-ylmethyl)pyridin-2-amine HCl | 1185311-09-4 | C₁₂H₁₆Cl₂F₃N₃ | 330.18 | Cl (pyridine-3), CF₃ (pyridine-5) | Hydrochloride | Dual electron-withdrawing groups |
| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl | - | C₁₂H₁₉ClN₄OS | ~314.82 | OCH₃, SCH₃ (pyrimidine) | Hydrochloride | Bulkier heterocycle, altered solubility |
| N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine HCl | - | C₁₂H₁₈ClN₃ | ~247.75 | Ethyl linkage | Hydrochloride | Increased flexibility |
Research Findings and Implications
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl substituents (e.g., in compounds from ) enhance target binding through hydrophobic and electronic effects but may reduce aqueous solubility.
- Salt Forms : Dihydrochloride salts (e.g., ) improve solubility but require careful formulation to balance ionic strength and bioavailability.
- Heterocycle Substitution : Pyrimidine () or thienyl () cores diversify electronic profiles, enabling tailored interactions with enzymes or receptors.
- Linkage Flexibility : Ethyl bridges () vs. methylene groups () influence conformational adaptability, impacting binding kinetics.
Biological Activity
N-(Piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound combines piperidine and pyridine moieties, which contribute to its chemical reactivity and biological properties. The piperidine ring is known for its ability to interact with various biological targets, while the pyridine component enhances its solubility and bioavailability.
The mechanism of action of N-(Piperidin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been identified as a potential ligand in biochemical assays, modulating the activity of various proteins. The binding affinity and selectivity of this compound towards its targets can significantly influence its pharmacological effects.
Anticancer Properties
Recent studies have indicated that N-(Piperidin-4-ylmethyl)pyridin-2-amine exhibits promising anticancer activity. For instance, it has shown the ability to inhibit cell proliferation in various cancer cell lines. A structure-activity relationship study revealed that modifications to the piperidine moiety can enhance its potency against specific cancer types.
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(Piperidin-4-ylmethyl)pyridin-2-amine | 1.7 | p300-HAT |
| Compound 12 (modified) | 0.62 | p300-HAT |
The compound's effectiveness against histone acetyltransferase p300 suggests a role in epigenetic regulation, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(Piperidin-4-ylmethyl)pyridin-2-amine is essential for optimizing its biological activity. Variations in substituents on the piperidine ring have been correlated with changes in potency against specific targets:
- Substituent Variations : Modifications at the 4-position of the piperidine ring significantly affect binding affinity and selectivity.
- Linker Length : The length of the linker between the piperidine and pyridine rings influences the compound's overall conformation and interaction with target proteins .
Study on Antiviral Activity
In a recent investigation, derivatives of N-(Piperidin-4-ylmethyl)pyridin-2-amine were evaluated for their antiviral properties against Flavivirus infections. The results indicated that certain analogs exhibited potent inhibitory effects on viral replication, with IC50 values as low as 130 nM against Zika virus protease . This highlights the compound's versatility and potential application in antiviral drug development.
Toxicity Assessment
Toxicity studies have demonstrated that N-(Piperidin-4-ylmethyl)pyridin-2-amine exhibits a favorable safety profile, showing no acute toxicity at concentrations up to 2000 mg/kg in animal models . This aspect is crucial for considering the compound in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a piperidine derivative (e.g., 4-aminopiperidine) with a pyridinylmethyl halide under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene . Temperature control (e.g., 25–80°C) and pH optimization are critical for yield and purity. Post-synthesis purification via column chromatography or recrystallization is standard, followed by structural confirmation using NMR and mass spectrometry .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- X-ray crystallography : Programs like SHELXL refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine NH and pyridine aromatic protons), while high-resolution mass spectrometry (HRMS) confirms molecular weight .
- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities. Cross-referencing with databases like the Cambridge Structural Database (CSD) validates structural assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For instance, elevated temperatures (60–80°C) may accelerate substitution reactions but risk side products .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts can enhance selectivity .
- In-line monitoring : Techniques like FTIR or reaction calorimetry track intermediate formation in real time, enabling rapid adjustments .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), assay buffers, and control compounds. For example, variations in pH or serum content can alter compound solubility and activity .
- Purity verification : Batch-to-batch variability in hydrochloride salt content (e.g., 95% vs. 99%) may explain divergent results. Use quantitative NMR (qNMR) or elemental analysis to confirm stoichiometry .
- Meta-analysis : Compare data across studies using tools like PubChem BioAssay to identify trends or outliers .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs or kinases). Use crystal structures from the Protein Data Bank (PDB) for accuracy .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key hydrogen bonds or hydrophobic interactions .
- Free energy calculations : Methods like MM/GBSA quantify binding affinities, correlating with experimental IC₅₀ values .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Methodological Answer :
- Salt form optimization : Compare hydrochloride salts with free bases or alternative counterions (e.g., citrate) to enhance aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain compound stability without disrupting assay integrity .
- Solubility parameters : Calculate Hansen solubility parameters (HSPs) to identify compatible solvents .
Q. How does the hydrochloride salt influence pharmacokinetic properties?
- Methodological Answer :
- Bioavailability : The hydrochloride salt increases water solubility, improving oral absorption. Compare plasma concentration-time curves (AUC) of salt vs. free base in rodent models .
- Stability studies : Accelerated stability testing (40°C/75% RH) evaluates salt form degradation, with LC-MS identifying breakdown products .
Safety and Handling
Q. What protocols ensure safe handling and storage of the compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods minimize inhalation risks .
- Storage : Store at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
